

PBT434 Mesylate: A Potential Disease-Modifying Therapy for Neurodegenerative Disorders

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Compound of Interest

Compound Name: *Pbt434 mesylate*

Cat. No.: *B12399127*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PBT434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule demonstrating significant potential as a disease-modifying therapy for neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA). Its primary mechanism of action involves the modulation of iron homeostasis, inhibiting iron-mediated redox stress and the aggregation of pathological alpha-synuclein (α -synuclein). Preclinical studies have consistently shown neuroprotective effects in various animal models, and recent Phase 2 clinical trial data in MSA patients indicate a slowing of disease progression. This technical guide provides a comprehensive overview of the core data, experimental protocols, and proposed signaling pathways related to **PBT434 mesylate**.

Mechanism of Action

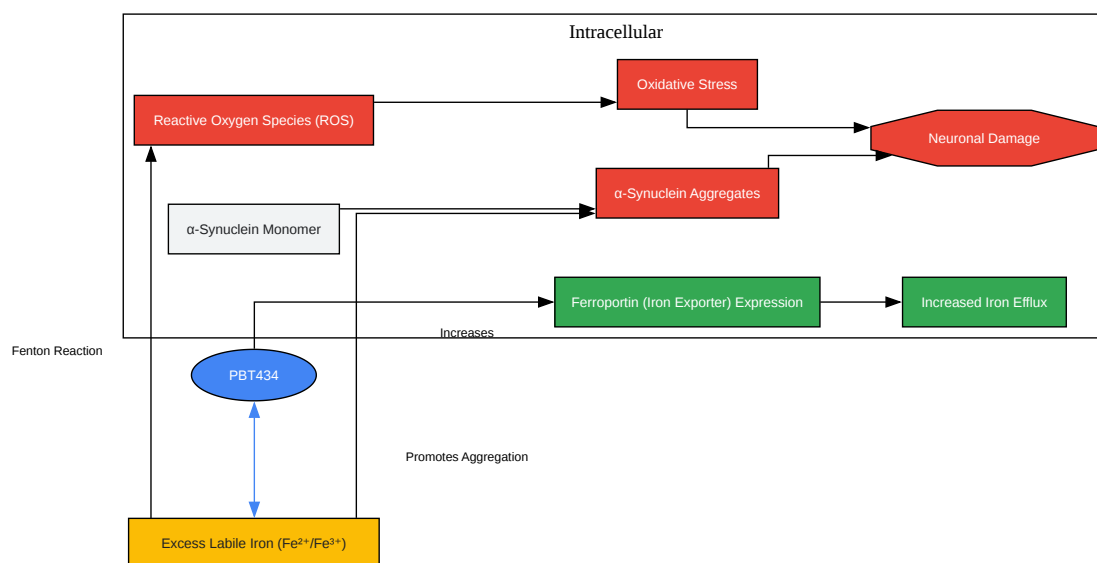
PBT434 is a second-generation 8-hydroxyquinoline derivative that acts as a moderate-affinity iron chelator.^[1] Unlike high-affinity iron chelators that can disrupt systemic iron metabolism, PBT434 is designed to target the pathological, labile iron pool in the brain.^[1] Its proposed mechanism of action is multifaceted:

- **Inhibition of Iron-Mediated Redox Activity:** PBT434 chelates excess labile iron, thereby preventing its participation in Fenton chemistry and the generation of reactive oxygen

species (ROS). This reduction in oxidative stress is a key neuroprotective mechanism.[1][2]

- Inhibition of α -Synuclein Aggregation: Iron is known to promote the aggregation of α -synuclein, a pathological hallmark of Parkinson's disease and other synucleinopathies. By sequestering iron, PBT434 inhibits this aggregation process.[1][2]
- Modulation of Iron Trafficking: PBT434 has been shown to influence the expression of proteins involved in iron transport, such as an increase in the iron exporter ferroportin. This suggests a role in restoring normal iron balance within neuronal cells.[1][3]

The following diagram illustrates the proposed signaling pathway for PBT434's neuroprotective effects.



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Caption: Proposed mechanism of PBT434 in reducing neurotoxicity.

Preclinical Data

PBT434 has undergone extensive preclinical evaluation in multiple models of Parkinson's disease, demonstrating robust neuroprotective effects.

In Vitro Studies

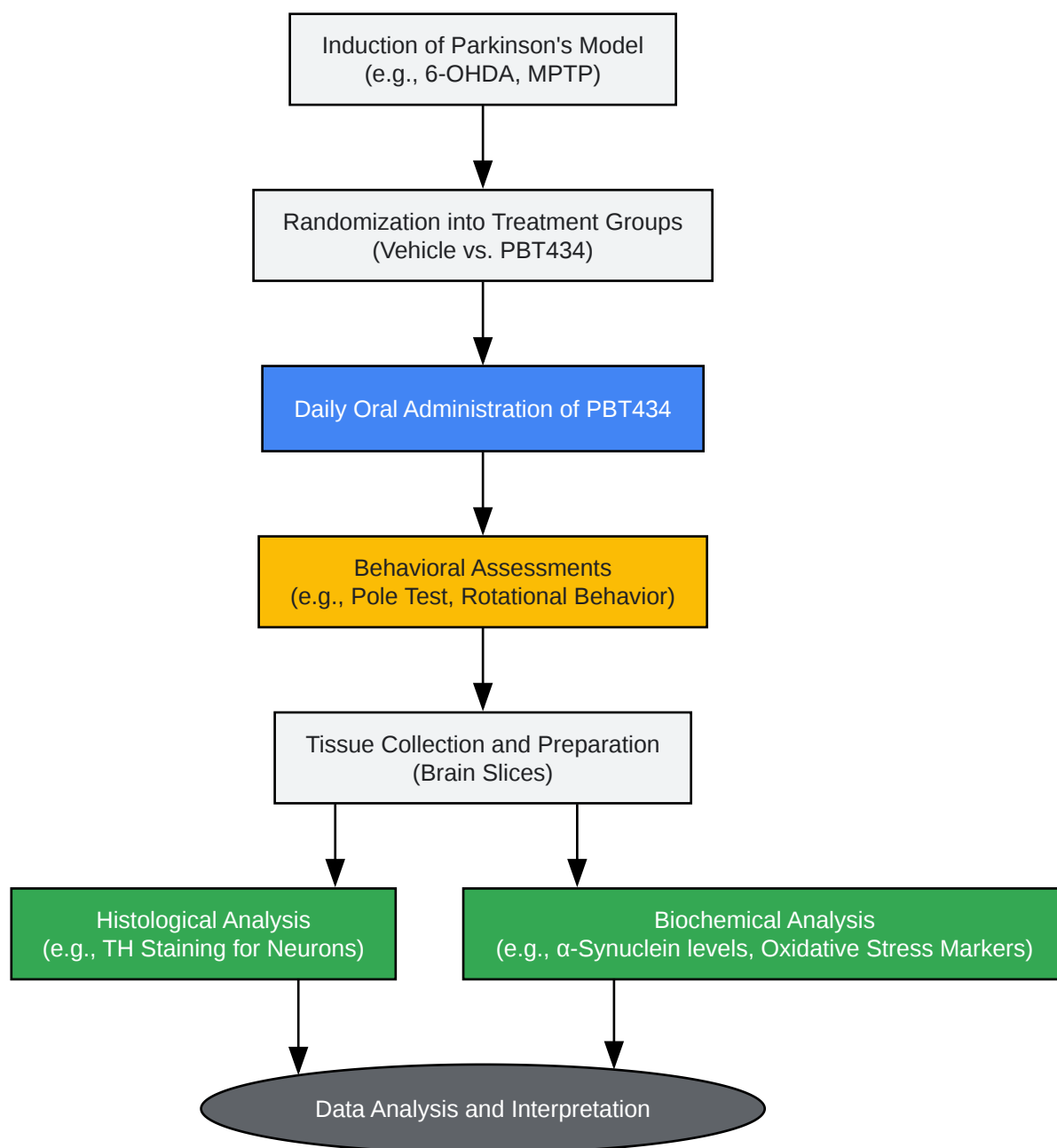
Assay	Key Findings	Reference
Iron-mediated Redox Activity	PBT434 significantly inhibited the production of hydrogen peroxide (H ₂ O ₂) in the presence of iron and dopamine.	[2]
α-Synuclein Aggregation	PBT434 significantly reduced the rate of iron-mediated α-synuclein aggregation.	[2]
Cellular Iron Levels	PBT434 was less potent at lowering overall cellular iron levels compared to high-affinity chelators like deferiprone and deferoxamine, suggesting a more targeted action on pathological iron pools.	[1]

In Vivo Animal Studies

PBT434's efficacy has been demonstrated in three key rodent models of Parkinson's disease.

Animal Model	Treatment Regimen	Key Findings	Reference
6-OHDA Mouse Model	30 mg/kg/day, oral gavage	Preserved up to 75% of substantia nigra pars compacta (SNpc) neurons. Improved motor performance.	[2]
MPTP Mouse Model	30 mg/kg/day, oral gavage	Significantly reduced the loss of SNpc neurons. Improved motor function as assessed by the pole test.	[1]
hA53T α -Synuclein Transgenic Mouse Model	30 mg/kg/day, oral gavage	Rescued motor performance. Lowered nigral α -synuclein accumulation.	[1]

The following diagram outlines a typical experimental workflow for preclinical evaluation in rodent models.



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Caption: Experimental workflow for in vivo preclinical studies.

Clinical Development

PBT434 (ATH434) has progressed to clinical trials, with promising results in both healthy volunteers and patients with Multiple System Atrophy.

Phase 1 Clinical Trial in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy adult and elderly volunteers.

Parameter	Dosing	Results	Reference
Safety and Tolerability	Single doses: 50-600 mg. Multiple doses: up to 250 mg BID for 8 days.	PBT434 was well-tolerated at all doses. Adverse events were mild to moderate and similar between PBT434 and placebo groups.	[4]
Pharmacokinetics	Single and multiple ascending doses.	Rapid absorption with a Tmax of 0.5-2 hours. Dose-dependent pharmacokinetics. Mean elimination half-life of up to 9.3 hours.	[4]
Brain Penetration	CSF samples collected at steady state.	PBT434 is brain-penetrant, with CSF concentrations reaching levels associated with efficacy in animal models.	[4][5]

Phase 2 Clinical Trials in Multiple System Atrophy (MSA)

Two Phase 2 clinical trials have been conducted in patients with MSA, a rare and rapidly progressing Parkinsonian disorder.

ATH434-201 (Randomized, Double-Blind, Placebo-Controlled)

Endpoint	Dose	Result at 52 Weeks	p-value	Reference
Modified UMSARS Part I	50 mg	48% slowing of clinical progression vs. placebo	0.03	[6]
Modified UMSARS Part I	75 mg	29% slowing of clinical progression vs. placebo	0.2	[6]
Brain Iron Accumulation (MRI)	50 mg	Reduced iron accumulation in the putamen	0.025 (at 26 weeks)	[6][7]
Brain Iron Accumulation (MRI)	75 mg	Reduced iron accumulation in the globus pallidus	0.08 (at 52 weeks)	[6][7]

ATH434-202 (Open-Label)

Endpoint	Dose	Result at 12 Months	Reference
Modified UMSARS Part I	75 mg BID	Stable scores in 43% of patients who completed the study.	[8]
MSA Atrophy Index (MSA-AI)	75 mg BID	Slowed brain atrophy in MSA-affected areas.	[8][9]

Experimental Protocols

6-OHDA Mouse Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons in the substantia nigra.

- **Animal Preparation:** Adult male C57BL/6 mice are anesthetized.
- **Stereotaxic Surgery:** A single unilateral injection of 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) is made into the medial forebrain bundle.
- **Post-Operative Care:** Animals are monitored for recovery and receive appropriate post-operative care.
- **Drug Administration:** PBT434 or vehicle is administered daily via oral gavage, typically starting 3 days post-lesioning.
- **Behavioral Assessment:** Rotational behavior is assessed following an apomorphine or amphetamine challenge. Other motor tests like the cylinder test can also be used.
- **Histological Analysis:** At the end of the study, brains are collected, sectioned, and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

MPTP Mouse Model of Parkinson's Disease

This model uses the systemic administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively damages dopaminergic neurons.

- **Animal Preparation:** Adult male C57BL/6 mice are used.
- **MPTP Administration:** MPTP is administered via intraperitoneal injection (e.g., 4 injections of 20 mg/kg, 2 hours apart).
- **Drug Administration:** PBT434 or vehicle is administered daily via oral gavage, typically starting concurrently with or shortly after MPTP administration.
- **Behavioral Assessment:** Motor function is commonly assessed using the pole test or rotarod test.

- Neurochemical and Histological Analysis: Brain tissue is analyzed for dopamine and its metabolites using HPLC. TH immunohistochemistry is used to quantify neuronal loss in the substantia nigra.

Conclusion

PBT434 mesylate has demonstrated a compelling profile as a potential disease-modifying therapy for synucleinopathies. Its novel mechanism of targeting pathological iron to reduce oxidative stress and α -synuclein aggregation is supported by robust preclinical data. The positive results from the Phase 2 clinical trials in MSA, showing a significant slowing of clinical progression and favorable biomarker changes, further underscore its therapeutic potential. Continued clinical development of PBT434 is warranted to fully elucidate its efficacy and safety in a broader patient population with neurodegenerative diseases.

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